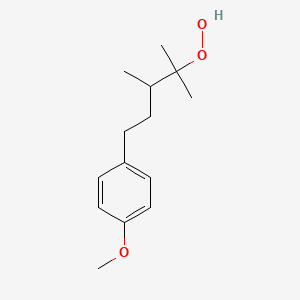
Hydroperoxide, 4-(4-methoxyphenyl)-1,1,2-trimethylbutyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroperoxide, 4-(4-methoxyphenyl)-1,1,2-trimethylbutyl is an organic compound characterized by the presence of a hydroperoxide group attached to a 4-methoxyphenyl ring and a 1,1,2-trimethylbutyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydroperoxide, 4-(4-methoxyphenyl)-1,1,2-trimethylbutyl typically involves the oxidation of 4-(4-methoxyphenyl)-1,1,2-trimethylbutane. One common method is the use of hydrogen peroxide in the presence of a catalyst such as N-hydroxyphthalimide (NHPI). The reaction is carried out in an organic solvent like acetonitrile at a controlled temperature to achieve high yields of the hydroperoxide product .
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are selected based on their availability, cost, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroperoxide, 4-(4-methoxyphenyl)-1,1,2-trimethylbutyl undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form corresponding ketones or alcohols.
Reduction: Reduction of the hydroperoxide group can yield alcohols.
Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and catalysts like NHPI.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
Oxidation: 4-(4-methoxyphenyl)-1,1,2-trimethylbutanone.
Reduction: 4-(4-methoxyphenyl)-1,1,2-trimethylbutanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hydroperoxide, 4-(4-methoxyphenyl)-1,1,2-trimethylbutyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential antioxidant properties and effects on biological systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Hydroperoxide, 4-(4-methoxyphenyl)-1,1,2-trimethylbutyl involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and potential therapeutic effects. The compound may also interact with specific enzymes and receptors, modulating their activity and influencing cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenylacetic acid: Similar structure with a methoxyphenyl group but different functional groups.
4-Methoxyphenylacetone: Contains a methoxyphenyl group and a ketone functional group.
4-Methoxyphenylhydrazine: Features a methoxyphenyl group and a hydrazine functional group.
Uniqueness
Hydroperoxide, 4-(4-methoxyphenyl)-1,1,2-trimethylbutyl is unique due to its hydroperoxide functional group, which imparts distinct chemical reactivity and potential biological activities. Its ability to generate ROS and interact with various molecular targets sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
830345-73-8 |
|---|---|
Molekularformel |
C14H22O3 |
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
1-(4-hydroperoxy-3,4-dimethylpentyl)-4-methoxybenzene |
InChI |
InChI=1S/C14H22O3/c1-11(14(2,3)17-15)5-6-12-7-9-13(16-4)10-8-12/h7-11,15H,5-6H2,1-4H3 |
InChI-Schlüssel |
HIPLOGXOILCLMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=C(C=C1)OC)C(C)(C)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Bis[2-(2-ethoxyethoxy)ethoxy]benzene-1,4-dicarbaldehyde](/img/structure/B14227307.png)
![Benzoic acid, 2-[[3-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]thio]-](/img/structure/B14227320.png)

![Phenol, 2-[(1S)-1,2,2-trimethyl-1-[[(1R)-1-phenylethyl]amino]propyl]-](/img/structure/B14227336.png)
![4-Ethenyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14227340.png)
![(Z)-[(1S)-1-carboxy-2-methylpropyl]-hydroxyimino-oxidoazanium](/img/structure/B14227341.png)
![1-[4-(5-Acetyl-6-methylpyridin-2-yl)phenyl]ethan-1-one](/img/structure/B14227349.png)
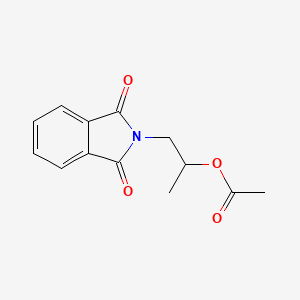

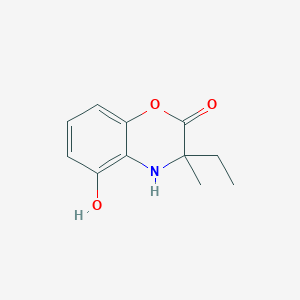
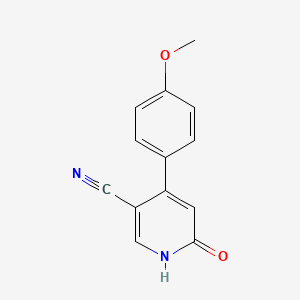

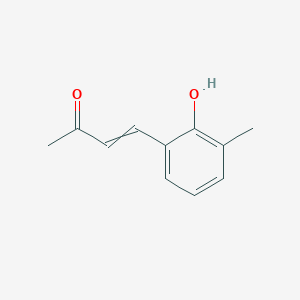
![[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14227387.png)
